1-Nitroanthraquinone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12125. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

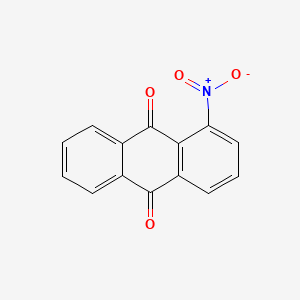

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCANAXVBJKNANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052569 | |

| Record name | 1-Nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-34-8 | |

| Record name | 1-Nitroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Nitroanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE4B3RL7PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Nitroanthraquinone from Anthraquinone

Introduction

1-Nitroanthraquinone is a pivotal chemical intermediate, primarily utilized in the synthesis of a wide array of dyes, pigments, and pharmaceuticals.[1][2][3] Its most significant application is as a precursor to 1-aminoanthraquinone, a foundational block for numerous anthraquinone dyes.[3][4] The synthesis of this compound is achieved through the electrophilic nitration of anthraquinone. The primary challenge in this process lies in controlling the selectivity of the reaction to favor the formation of the desired 1-nitro isomer and to minimize the production of other isomers (such as 2-nitroanthraquinone) and polysubstituted products like dinitroanthraquinones.[2][5] This guide provides an in-depth overview of the core methodologies for this synthesis, detailing experimental protocols and purification techniques for researchers and chemical development professionals.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound from anthraquinone is predominantly accomplished through three main nitration strategies: direct nitration with nitric acid, mixed-acid nitration, and solvent-based nitration.

-

Direct Nitration with Nitric Acid: This method involves the use of concentrated nitric acid as both the reactant and the solvent. It is noted for its simplicity and the potential to yield a high-purity product with minimal byproducts when reaction conditions are carefully controlled, particularly at lower temperatures.[2]

-

Mixed-Acid Nitration (HNO₃/H₂SO₄): A conventional approach to nitration, this method employs a mixture of nitric acid and sulfuric acid.[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). However, this method is often less selective, leading to the formation of considerable amounts of dinitroanthraquinones and other impurities.[2]

-

Solvent-Based Nitration: This modern approach has gained prominence due to improved selectivity and process control. The reaction is conducted in an inert organic solvent, which can help to moderate the reaction and influence the isomer distribution.[3] Common solvents include dichloroethane, chlorobenzene, and dimethylformamide (DMF).[3]

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis and purification methods cited in the literature.

Synthesis Protocol 1: Direct Nitration with Nitric Acid

This protocol is adapted from a patented process designed for high purity.[2]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling system, place an excess of nitric acid (90-100% concentration).

-

Reactant Addition: Cool the nitric acid to approximately 25°C. Gradually add commercial-grade anthraquinone to the stirred nitric acid.

-

Reaction Conditions: Maintain the temperature of the mixture at approximately 25°C and continue stirring. The reaction time can range from 36 to 100 hours, depending on the acid concentration and temperature.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a larger volume of ice water to precipitate the crude this compound.

-

Isolation: Filter the precipitate and wash it thoroughly with cold water until the filtrate is free of acid.

-

Drying: The resulting product can be dried for further use or purification. This method is reported to produce this compound with a purity of up to 99%.[2]

Synthesis Protocol 2: Mixed-Acid Nitration

This procedure illustrates a typical mixed-acid nitration in a heterogeneous phase.

-

Reaction Setup: To a reaction flask, add 20.8 parts of screened and ground anthraquinone to 160 parts of 78% sulfuric acid.

-

Nitrating Agent Addition: At room temperature, add 51 parts of 98% nitric acid to the slurry. The temperature will exothermically rise to approximately 40°C.

-

Reaction Conditions: Stir the mixture at 40°C for 12 to 15 hours.

-

Work-up: Pour the reaction mixture into 1,000 parts of an ice/water mixture to precipitate the product.

-

Isolation: Filter the precipitate and wash with water until neutral. The crude product is then dried.

Purification Protocol 1: Sodium Sulfite Treatment

This method is effective for removing dinitroanthraquinone and 2-nitroanthraquinone isomers from the crude product.[7]

-

Suspension: Suspend the crude nitroanthraquinone product in an aqueous solution of sodium sulfite (e.g., 2.5% solution).

-

Heating: Heat the suspension under reflux for several hours (e.g., 4 hours). During this process, the undesired isomers are converted into water-soluble sulfonated derivatives.

-

Isolation: Filter the hot suspension. The insoluble material is the purified this compound.

-

Washing and Drying: Wash the filtered product with hot water and then dry to obtain the final product.

Purification Protocol 2: Solvent and Base Treatment

This patented process details a purification method using an organic solvent and a base.[8]

-

Dissolution: Dissolve the crude nitroanthraquinone in a water-immiscible solvent such as 1,2-dichloroethane at an elevated temperature.

-

Base Treatment: Add a concentrated aqueous solution of a base, such as 50% potassium hydroxide solution, dropwise to the heated and stirred solution. The base reacts with impurities like hydroxy derivatives and dinitroanthraquinones.

-

Azeotropic Distillation: Continue distillation to remove water azeotropically, allowing the reaction temperature to rise.

-

Filtration: Filter the hot reaction mixture to remove precipitated impurities.

-

Isolation: Evaporate the solvent from the filtrate to precipitate the purified this compound. The product is then filtered, washed, and dried, achieving purities of around 98%.[8]

Data Presentation

The following tables summarize quantitative data from the described experimental procedures.

Table 1: Synthesis Conditions and Yields

| Parameter | Direct Nitration[2] | Mixed-Acid Nitration |

| Anthraquinone | 1.0 mol (208 g) | 20.8 parts |

| Nitrating Agent | Excess 90-100% HNO₃ | 51 parts 98% HNO₃ |

| Catalyst/Solvent | None (HNO₃ is solvent) | 160 parts 78% H₂SO₄ |

| Temperature | ~25°C | 40°C |

| Reaction Time | 36 - 100 hours | 12 - 15 hours |

| Reported Yield | High (approaching 99%) | 11 parts (from 20.8 parts AQ) |

| Reported Purity | ~99% | 95-96% (after DMF wash) |

Table 2: Purification Efficiency

| Method | Starting Material | Key Reagents | Final Purity | Yield of Theory | Reference |

| Solvent/Base Treatment | Crude Nitroanthraquinone | 1,2-dichloroethane, 50% KOH | ~98% | 93-95% | [8] |

| Sodium Sulfite Treatment | Crude product containing 1.9% 1,5-dinitroanthraquinone | 2.5% aq. Na₂SO₃ | 95% (1,5-dinitro reduced to 0.9%) | - | [7] |

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the primary chemical transformation from anthraquinone to this compound.

Experimental Workflow

This diagram outlines a typical workflow for the synthesis and subsequent purification of this compound.

Conclusion

The synthesis of this compound from anthraquinone is a well-established but nuanced process. The choice of nitrating conditions—whether using nitric acid alone, a mixed-acid system, or a solvent-based approach—directly impacts the yield and purity of the crude product. While mixed-acid nitration is a powerful and common method, it necessitates robust purification steps to remove significant isomeric and over-nitrated impurities.[2] Modern methods, including low-temperature direct nitration and solvent-based systems, offer pathways to higher selectivity and purity. Effective purification, often involving chemical treatment with reagents like sodium sulfite or bases in organic solvents, is critical to achieving the high-grade this compound required for downstream applications in the dye and pharmaceutical industries.

References

- 1. This compound | 82-34-8 [chemicalbook.com]

- 2. US2874168A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. US3939185A - Process for the preparation of 1-nitro-anthraquinone which is practically free of 1,5-dinitro-anthraquinone - Google Patents [patents.google.com]

- 8. US4012426A - Purification of this compound - Google Patents [patents.google.com]

Spectroscopic Properties of 1-Nitroanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone is a key intermediate in the synthesis of a variety of dyes and pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications, including drug development where precise structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry data. Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| Ethanol | 254, 330 | Data not available | NIST WebBook |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~1675 | C=O stretch (quinone) | Strong | General Anthraquinone Spectra |

| ~1530 | Asymmetric NO₂ stretch | Strong | [1] |

| ~1380 | Symmetric NO₂ stretch | Strong | [1] |

| ~3100-3000 | C-H stretch (aromatic) | Medium | [2] |

| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong | General Aromatic Spectra |

Note: A detailed, fully assigned IR spectrum for this compound is not consistently available across sources. The provided assignments are based on characteristic functional group frequencies and data from related compounds.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | - |

Note: While sources indicate the existence of ¹H and ¹³C NMR spectra for this compound, specific chemical shift and coupling constant data are not provided in the readily available literature. Researchers should acquire and interpret their own spectra for detailed analysis.

Table 4: Mass Spectrometry (MS) Data

| Ionization Method | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Electron Ionization (EI) | 253.0 | ~100 | [M]⁺ (Molecular Ion) |

| 223.0 | ~20 | [M-NO]⁺ | |

| 195.0 | ~30 | [M-NO-CO]⁺ | |

| 167.0 | ~40 | [M-NO-2CO]⁺ | |

| 139.0 | ~25 | [C₁₁H₇]⁺ |

Note: The fragmentation pattern is consistent with the structure of this compound. The NIST WebBook provides a graphical representation of the mass spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or chloroform).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range). The absorbance should ideally fall within the linear range of the instrument (0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum over a wavelength range of at least 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[4]

-

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, NO₂, aromatic C-H).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually acquired.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Sample Introduction:

-

For GC-MS, dissolve the sample in a volatile solvent and inject it into the GC. The sample will be vaporized and separated before entering the mass spectrometer.

-

For direct insertion, place a small amount of the solid sample on the probe, which is then inserted into the ion source.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.

-

-

Data Acquisition:

-

Scan a range of mass-to-charge ratios (m/z), for example, from 50 to 500 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational overview of the spectroscopic properties of this compound. The presented data and protocols are intended to assist researchers in the identification and characterization of this important chemical intermediate. While some quantitative data, particularly for NMR and molar absorptivity in UV-Vis spectroscopy, are not extensively reported in the literature, the provided methodologies offer a robust framework for obtaining this information experimentally. The comprehensive spectroscopic analysis outlined here is crucial for ensuring the quality and purity of this compound in research and development, especially in the pharmaceutical industry where stringent characterization is required.

References

- 1. Azo-Linkage Redox Metal–Organic Framework Incorporating Carbon Nanotubes for High-Performance Aqueous Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Nitroanthraquinone: Molecular Structure and Formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and purification, presented in a format tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Formula

This compound is an organic compound derived from anthraquinone through nitration.[1] Its chemical structure consists of an anthraquinone core, which is a tricyclic aromatic ketone, with a nitro group (-NO₂) substituted at the C1 position.

The key identifiers for this compound are:

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 253.21 g/mol | [1][2][3][5] |

| Appearance | Golden yellow powder or yellow needles.[1][3] | [1][3][8] |

| Melting Point | 230.0 to 234.0 °C | |

| Boiling Point | 270-271 °C at 933 Pa | [8] |

| Solubility | Soluble in ethanol and ether; slightly soluble in ethyl acetate, benzene, and chloroform; insoluble in water.[1][8] | [1][8] |

| Density | 1.481 g/cm³ (estimate) | [1] |

| Flash Point | 243.3 °C | [1] |

| Vapor Pressure | 4.00 x 10⁻⁹ mmHg | [1] |

Experimental Protocols

Synthesis of this compound via Nitration of Anthraquinone

The primary method for synthesizing this compound is through the nitration of anthraquinone.[1] Several methods exist, including pure nitric acid nitration, mixed acid (nitric acid + sulfuric acid) nitration, and solvent nitration.[9] The solvent nitration method is often preferred due to higher yields and reduced waste.[9]

A general protocol for nitration is as follows:

-

Anthraquinone is dissolved in a suitable solvent, such as dichloroethane or an ionic liquid like methylimidazole bromide.[9]

-

A nitrating agent, typically concentrated nitric acid, is added dropwise to the solution.[9]

-

The reaction temperature is carefully controlled, often kept between 10 to 20°C during the addition of nitric acid.[9]

-

The reaction is allowed to proceed for a specified time, typically 1 to 3 hours, after the addition of the nitrating agent is complete.[9]

-

Upon completion, the reaction mixture is worked up to isolate the this compound product.[9] This may involve separation of layers if an immiscible solvent is used.[9]

A patent describes a process where anthraquinone is mixed with an excess of nitric acid (90% to 115% strength) at approximately 25°C for 12 to 72 hours.[10] The reaction mixture is then poured into ice water to precipitate the this compound, which is subsequently recovered by filtration.[10]

Purification

The crude this compound product often contains impurities such as dinitroanthraquinones and unreacted anthraquinone.[9] Purification can be achieved through several methods:

-

Recrystallization: The product can be recrystallized from solvents like nitric acid or organic solvents such as nitrobenzene.[8]

-

Base Treatment: Purification from organic solvents can be aided by the addition of bases like amines or hydrazine.[8]

-

High-Temperature Distillation: This method can be used for final purification.[8]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships of this compound with its precursor and a key derivative, as well as a typical experimental workflow for its synthesis.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound cas:82-34-8 bulk intermediate China Manufacturers Suppliers Factory Exporter [sdmingdechem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 1-Nitro Anthraquinone - Pragna Group [pragna-group.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C14H7NO4 | CID 6704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 82-34-8 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. US2874168A - Process for the preparation of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 1-Nitroanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1-nitroanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its purification, reaction optimization, and formulation development. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Ambient | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Ambient | Soluble[1] |

| Nitrobenzene | C₆H₅NO₂ | Polar Aprotic | Not Specified | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Not Specified | Good solubility |

| Acetic Acid | CH₃COOH | Polar Protic | Ambient | Slightly Soluble[1] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Ambient | Slightly Soluble[1] |

| Benzene | C₆H₆ | Nonpolar Aromatic | Ambient | Slightly Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Ambient | Slightly Soluble[1] |

| Water | H₂O | Polar Protic | Ambient | Insoluble[1] |

| Supercritical Carbon Dioxide | CO₂ | Supercritical Fluid | 110.15 | 2.52 x 10⁻⁵ (mole fraction) at 25 MPa[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely recognized and reliable method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker bath or incubator

-

Vials or flasks with secure caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Seal the vials/flasks and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials/flasks to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid crystallization. Immediately filter the sample using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature. This step is critical to remove any undissolved microcrystals.

-

Analysis: Dilute the filtered, saturated solution with a known volume of an appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: From the measured concentration of the diluted solution, calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the specified temperature.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solvent is volatile and the solute is thermally stable.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Thermostatically controlled water bath or oven

-

Vials or flasks with secure caps

-

Analytical balance

-

Evaporating dish or pre-weighed container

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (Steps 1 and 2).

-

Phase Separation and Sampling: After equilibration, carefully separate the saturated liquid phase from the undissolved solid by filtration or centrifugation at the experimental temperature.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the clear, saturated solution into the evaporating dish and record the total mass.

-

Evaporation of Solvent: Place the evaporating dish in a well-ventilated oven or on a hot plate at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue heating until all the solvent has been removed and the mass of the dish with the residue is constant.

-

Weighing the Solute: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it accurately.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The mass of the solvent is the mass of the dish and solution minus the final mass of the dish and residue. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is recommended that researchers perform their own solubility determinations using the detailed protocols provided, as solubility can be influenced by factors such as purity of the compound and solvent, as well as the specific experimental conditions.

References

An In-depth Technical Guide to the Electrochemical Properties of 1-Nitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1-nitroanthraquinone, a molecule of significant interest in various fields, including the development of therapeutic agents. This document details the compound's electrochemical behavior, summarizing key quantitative data and outlining detailed experimental protocols for its analysis. Visual diagrams are provided to illustrate the electrochemical reduction pathways and experimental workflows, offering a clear and concise reference for researchers.

Introduction to this compound

This compound is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon. The presence of both the electroactive quinone moiety and the reducible nitro group imparts complex and interesting electrochemical characteristics to the molecule. Understanding these properties is crucial for applications ranging from the synthesis of dyes and advanced materials to the design of novel drugs, where redox activity can be linked to therapeutic mechanisms. The electron-withdrawing nature of the nitro group is expected to facilitate the reduction of the anthraquinone core.

Electrochemical Behavior of this compound

The electrochemical reduction of this compound is characterized by a multi-step process involving both the anthraquinone nucleus and the nitro substituent. The exact reduction pathway and the observed potentials are highly dependent on the experimental conditions, particularly the pH of the supporting electrolyte.

The anthraquinone core typically undergoes a two-step, one-electron reduction to first form a radical anion and subsequently a dianion. The nitro group, on the other hand, undergoes a more complex, irreversible multi-electron reduction, proceeding through nitroso and hydroxylamine intermediates to ultimately form the corresponding amine. The proximity of the nitro group to the quinone carbonyls in the 1-position is thought to exert a significant inductive effect, potentially making its reduction slightly easier (i.e., occurring at a more positive potential) compared to its 2-nitro isomer.

The overall electrochemical process can be summarized by the following key events:

-

Reduction of the Anthraquinone Moiety: A quasi-reversible two-step reduction.

-

Reduction of the Nitro Group: An irreversible multi-electron reduction.

-

pH Dependence: The reduction potentials are generally pH-dependent, shifting to more negative values with increasing pH, indicating the involvement of protons in the reduction mechanism.

Summary of Quantitative Electrochemical Data

While comprehensive, side-by-side comparative studies are limited, the following tables summarize the expected and reported electrochemical data for this compound and related compounds. It is important to note that the exact values can vary based on the specific experimental conditions.

| Parameter | This compound (Expected) | Key Insights |

| First Reduction Potential (Epc1) | Less negative than unsubstituted anthraquinone. | The electron-withdrawing nitro group facilitates the reduction of the quinone core.[1] |

| Second Reduction Potential (Epc2) | Observable and follows the first reduction. | The potential difference between the first and second reduction steps provides information on the stability of the radical anion intermediate.[1] |

| Reversibility of Quinone Reduction | Likely quasi-reversible to irreversible. | The subsequent reactions of the reduced species can affect the reversibility.[1] |

| Nitro Group Reduction | Irreversible, multi-electron process. | The reduction of the nitro group involves several chemical steps following the initial electron transfers. |

Note: Specific potential values are highly dependent on the solvent, electrolyte, pH, and reference electrode used.

Detailed Experimental Protocols

This section provides a detailed methodology for the electrochemical analysis of this compound using cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

Materials and Instrumentation

-

Instrumentation: A standard three-electrode potentiostat/galvanostat.

-

Working Electrode: Glassy carbon electrode (GCE). Prior to each experiment, the GCE should be polished to a mirror finish with alumina slurry, followed by sonication in ethanol and deionized water.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or a graphite rod.

-

Electrochemical Cell: A standard glass cell suitable for voltammetric analysis.

-

Solvent: A suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) for non-aqueous studies, or a buffered aqueous solution for pH-dependent studies.

-

Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) for aprotic media, or a Britton-Robinson buffer for aqueous media.

-

Analyte Solution: A stock solution of this compound prepared in the chosen solvent. The solution should be deoxygenated by purging with high-purity nitrogen or argon for at least 15 minutes prior to and during the experiment.

Cyclic Voltammetry (CV) Protocol

-

Assemble the three-electrode system in the electrochemical cell containing the deoxygenated supporting electrolyte.

-

Record a background voltammogram of the electrolyte solution to ensure no interfering peaks are present in the potential window of interest.

-

Add a known concentration of the this compound stock solution to the cell.

-

Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.0 V) and back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

Vary the scan rate (e.g., from 20 to 200 mV/s) to investigate the kinetics of the electron transfer processes.

Differential Pulse Voltammetry (DPV) Protocol

-

Use the same experimental setup and solution as for the CV experiments.

-

Set the DPV parameters, which typically include:

-

Initial Potential: e.g., 0 V

-

Final Potential: e.g., -1.5 V

-

Pulse Amplitude: e.g., 50 mV

-

Pulse Width: e.g., 50 ms

-

Scan Rate: e.g., 20 mV/s

-

-

Record the differential pulse voltammogram. DPV can provide higher sensitivity and better resolution of reduction peaks compared to CV.

Visualizing Electrochemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed electrochemical reduction pathway of this compound and a general experimental workflow for its analysis.

Caption: Proposed electrochemical reduction pathway of this compound.

Caption: General experimental workflow for electrochemical analysis.

References

In-Depth Technical Guide: 1-Nitroanthraquinone (CAS 82-34-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone (1-NAQ), with the CAS number 82-34-8, is a nitrated derivative of anthraquinone. It serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1] However, its toxicological profile, including potential mutagenicity and carcinogenicity, necessitates a thorough understanding for safe handling and informed research applications. This guide provides a comprehensive overview of the physicochemical properties, toxicology, mechanisms of action, and relevant experimental protocols for this compound.

Physicochemical Properties

This compound is a yellow crystalline solid.[2] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 82-34-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₇NO₄ | [1][3][4][6][7] |

| Molecular Weight | 253.21 g/mol | [1][3][4][6][7] |

| Appearance | Yellow crystalline powder/needles | [2] |

| Melting Point | 231.5 - 233.5 °C | [1][2] |

| Boiling Point | 270 - 271 °C at 933 Pa | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and ether; Slightly soluble in ethyl acetate, benzene, and chloroform. | [1][2] |

Toxicological Profile

This compound exhibits a range of toxicological effects, including acute toxicity, mutagenicity, and carcinogenicity.

Acute Toxicity

The acute toxicity of this compound has been evaluated in animal models. The LD50 values are presented in the table below.

| Route of Administration | Species | LD50 Value | Source(s) |

| Oral | Mouse | 1540 mg/kg | [2] |

| Intraperitoneal | Rat | 1050 mg/kg | [2] |

Mutagenicity and Genotoxicity

This compound has been shown to be mutagenic in various assays. It is positive in the Ames test with Salmonella typhimurium strain TA100, both with and without metabolic activation (S9).[2] This indicates its potential to cause point mutations in DNA.

Carcinogenicity

This compound is considered a potential carcinogen. It is described as a hepatotoxin and may cause hepatocellular neoplasms, subcutaneous fibromas, and hemangiosarcomas.[1]

Mechanism of Action and Signaling Pathways

The biological activity of this compound is linked to its ability to induce cellular stress and damage DNA, ultimately leading to apoptosis or other cellular responses. The proposed mechanisms involve the generation of reactive oxygen species (ROS) and metabolic activation to genotoxic intermediates.

ROS-Mediated Apoptosis via JNK Signaling

A key proposed mechanism for the cytotoxic effects of anthraquinone derivatives involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. While this has been demonstrated for closely related compounds, it represents a strong putative pathway for this compound.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is likely mediated through its metabolic activation to reactive intermediates that can form covalent adducts with DNA. This process often involves the reduction of the nitro group to form nitroso and hydroxylamino derivatives, which are highly reactive towards DNA bases.

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of this compound are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The test strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the frequency of back mutations to prototrophy (histidine independence) after exposure to the test substance.

Methodology:

-

Strain Preparation: Overnight cultures of S. typhimurium strains (e.g., TA98, TA100) are prepared in nutrient broth.

-

Metabolic Activation (optional): A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors to mimic mammalian metabolism.

-

Plate Incorporation Assay:

-

To molten top agar, the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are added.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: An increase in the frequency of micronucleated cells indicates that the test substance induces chromosomal damage.

Methodology:

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured.

-

Treatment: Cells are exposed to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

-

Data Analysis: The results are statistically analyzed to determine if there is a significant increase in micronucleated cells compared to the control.

Intracellular ROS Measurement

The production of reactive oxygen species can be measured using fluorescent probes.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Culture and Treatment: Adherent or suspension cells are cultured and then treated with this compound at various concentrations and for different time points.

-

Loading with DCFH-DA: Cells are washed and then incubated with a DCFH-DA solution in a serum-free medium.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the fold increase in ROS production.

Conclusion

This compound (CAS 82-34-8) is a valuable chemical intermediate, but its use requires careful consideration of its toxicological properties. This guide has summarized its key physicochemical characteristics, highlighted its potential as a mutagen and carcinogen, and elucidated the likely mechanisms of action involving ROS generation, JNK pathway activation, and metabolic activation to genotoxic species. The provided experimental protocols offer a foundation for researchers to further investigate its biological effects and to ensure safe handling and application in scientific and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [pubmed.ncbi.nlm.nih.gov]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

A Technical Guide to the Physical Properties of 1-Nitroanthraquinone Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Nitroanthraquinone crystals. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, offering key data and experimental insights into this compound.

General and Physical Properties

This compound presents as a yellow crystalline solid.[1] It is an important intermediate in the synthesis of various dyes and pharmaceuticals.[1] The physical characteristics of this compound crystals are summarized in the tables below, providing a consolidated reference for its fundamental properties.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₇NO₄ |

| Molecular Weight | 253.21 g/mol |

| Appearance | Yellow needles or plates, powder to crystal form.[1] |

| Color | Light yellow to brown.[1] |

Table 2: Thermal and Physical Properties of this compound

| Property | Value |

| Melting Point | 232.5 - 233.5 °C |

| Boiling Point | 270 - 271 °C at 933 Pa |

| Density (estimate) | 1.3146 g/cm³ |

| Flash Point (estimate) | 243.3 ± 18.5 °C |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

Table 3: Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[1] |

| Ethanol (EtOH) | Soluble[1] |

| Diethyl Ether (Et₂O) | Soluble[1] |

| Ethyl Acetate (EtOAc) | Slightly soluble[1] |

| Benzene | Slightly soluble[1] |

| Chloroform (CHCl₃) | Slightly soluble[1] |

Spectroscopic Data

Spectroscopic analysis provides insight into the molecular structure and electronic properties of this compound.

Table 4: Spectroscopic Properties of this compound

| Spectrum | Wavelength/Shift | Technique |

| UV-Vis (λmax) | Not specified in search results | - |

| IR Spectra | Key functional group peaks expected | KBr Wafer |

Crystallographic Data

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound crystals.

Melting Point Determination

The melting point of this compound crystals can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

Spectroscopic Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm using a spectrophotometer, with the pure solvent used as a reference. The wavelength(s) of maximum absorbance (λmax) are identified.

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

X-ray Crystallography

While specific data for this compound is not available, the following outlines the general workflow for single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, determining the unit cell dimensions, space group, and atomic positions.

Visualizations

The following diagrams illustrate the general workflow for the characterization of the physical properties of a crystalline organic compound like this compound.

Caption: Workflow for the physical characterization of this compound crystals.

References

An In-depth Technical Guide to the Reaction Mechanisms and Intermediates of 1-Nitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone is a pivotal intermediate in the synthesis of a wide array of anthraquinone derivatives, which are integral to the dye, pigment, and pharmaceutical industries.[1][2] Its chemical reactivity is dominated by the electron-withdrawing nature of the nitro group and the anthraquinone core, making it susceptible to nucleophilic substitution and reduction reactions. Understanding the mechanisms and intermediates involved in these transformations is crucial for process optimization, yield improvement, and the rational design of novel compounds. This guide provides a detailed technical overview of the primary reaction pathways of this compound, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Reaction Mechanisms

The two principal reaction pathways for this compound are nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic system of this compound, activated by the strongly electron-withdrawing nitro group, is primed for nucleophilic attack.[3] The most commercially significant SNAr reaction is ammonolysis to produce 1-aminoanthraquinone.

Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (e.g., ammonia) attacks the carbon atom bearing the nitro group (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the nitro group as a nitrite ion (NO₂⁻), yielding the substituted product.

Caption: SNAr mechanism for the ammonolysis of this compound.

Intermediates and Byproducts in Ammonolysis:

Under certain reaction conditions, particularly with high concentrations of ammonia, a secondary reaction can occur where 1-aminoanthraquinone reacts further to form 1-aminoanthraquinone imine .[4][5] This imine can be hydrolyzed back to 1-aminoanthraquinone with water at elevated temperatures.[4]

Reduction of the Nitro Group

The conversion of this compound to 1-aminoanthraquinone via reduction is a fundamental and widely used industrial process. A common and effective method is the Zinin reduction, which utilizes sulfide reagents.[6][7]

Mechanism (Zinin Reduction):

The Zinin reduction is a complex process involving multiple electron and proton transfers. While the exact mechanism can vary with conditions, it is generally accepted to proceed through intermediate stages.

-

Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

-

Further Reduction: The nitroso intermediate is then rapidly reduced to a hydroxylamine derivative (-NHOH).

-

Final Reduction: The hydroxylamino group is finally reduced to the amine group (-NH₂).

Probable intermediates in this process are 1-nitrosoanthraquinone and 1-hydroxylaminoanthraquinone .[6]

Caption: Stepwise reduction of this compound via the Zinin reaction.

Photochemical Reactions

Anthraquinone and its derivatives are known to undergo photochemical reactions. Upon UV irradiation, this compound can be excited, leading to potential degradation pathways. The specific mechanisms for this compound are not extensively detailed in readily available literature, but by analogy to other anthraquinone dyes, degradation likely involves the generation of reactive oxygen species that can lead to the breakdown of the aromatic structure.

Quantitative Data

The efficiency of the conversion of this compound to 1-aminoanthraquinone is highly dependent on the reaction conditions.

Table 1: Ammonolysis of this compound to 1-Aminoanthraquinone

| Method | Temperature (°C) | Molar Ratio (Ammonia:Substrate) | Reaction Time | Yield (%) | Reference |

| Batch Reactor | 130 - 150 | 15-35 | Several hours | Not specified | [5][6] |

| Continuous-Flow | 213 | 4.5 | 4.3 min | ~88 | [6][8][9] |

| Batch with Phase Transfer Catalyst | 170 | ~15 | 4 hours | 89 | [5] |

Table 2: Reduction of this compound to 1-Aminoanthraquinone

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Sulfide (16%) | Water | 95 | 1 hour | 96.5 | [1] |

| Sodium Hydrosulfide (NaHS) | Water | Room Temp. | 3-5 hours | >99 (purity) | [9] |

Experimental Protocols

Protocol 1: Ammonolysis of this compound (Continuous-Flow)

This protocol is based on the continuous-flow synthesis described in the literature, which offers enhanced safety and efficiency.[6][8][9]

Caption: Experimental workflow for continuous-flow ammonolysis.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP). Prepare a separate aqueous solution of ammonia.

-

Reaction Setup: Utilize a continuous-flow microreactor system equipped with two high-pressure pumps, a preheating unit, a micromixer (T-mixer), a heated reactor coil, and a back-pressure regulator.

-

Reaction Execution: Pump the reactant solutions at controlled flow rates to achieve the desired residence time and molar ratio (e.g., M-ratio of 4.5 ammonia to this compound).[6]

-

Heating: The mixed reactants flow through the reactor coil, which is maintained at the target temperature (e.g., 213°C).[6]

-

Cooling and Collection: The reaction mixture is cooled before passing through the back-pressure regulator. The product stream is collected.

-

Work-up and Analysis: The product, 1-aminoanthraquinone, can be isolated by precipitation and filtration. Purity and yield are determined by analytical techniques such as HPLC.

Protocol 2: Zinin Reduction of this compound

This protocol is a generalized procedure based on the Zinin reduction using sodium sulfide.[1]

Caption: Experimental workflow for the Zinin reduction.

Methodology:

-

Reagent Preparation: Prepare a 16% aqueous solution of sodium sulfide.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and heating mantle, heat the sodium sulfide solution to 95°C.

-

Addition of Substrate: Prepare a slurry of this compound in water. Add this slurry portion-wise to the hot sodium sulfide solution over approximately 30 minutes.

-

Reaction: Maintain the reaction mixture at 95°C with stirring for 1 hour.

-

Isolation: Filter the hot reaction mixture to collect the solid product.

-

Purification: Wash the filter cake with hot water until the washings are neutral to pH paper.

-

Drying: Dry the purified 1-aminoanthraquinone product in an oven.

Conclusion

The reactivity of this compound is well-defined, with nucleophilic aromatic substitution and nitro group reduction being the most prominent and synthetically useful transformations. The SNAr pathway proceeds through a stabilized Meisenheimer complex, while the Zinin reduction involves nitroso and hydroxylamine intermediates. The choice of reaction conditions, such as temperature, reagent concentration, and reactor type (batch vs. continuous-flow), significantly impacts the reaction kinetics and the formation of byproducts like 1-aminoanthraquinone imine. The provided data and protocols offer a solid foundation for researchers to further explore and optimize the chemistry of this important industrial intermediate. Further research into the detailed spectroscopic characterization of the reaction intermediates and the exploration of novel reaction pathways, such as photochemical transformations, will continue to expand the utility of this compound in chemical synthesis.

References

- 1. US2874168A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. scribd.com [scribd.com]

- 4. US4003924A - Process for preparing 1-amino anthraquinone - Google Patents [patents.google.com]

- 5. CN1107094C - Improved ammonolysis process for preparing 1-aminoanthraquinone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Zinin reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Electronic Structure of 1-Nitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the theoretical studies on the electronic structure of 1-Nitroanthraquinone. Drawing from established computational methodologies applied to anthraquinone and its derivatives, this document provides a framework for understanding the impact of the nitro functional group on the electronic properties of the core anthraquinone scaffold. This information is crucial for applications in drug design, materials science, and dye chemistry, where understanding molecular orbital energies and electronic transitions is paramount.

Introduction to this compound

This compound is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon. The introduction of a nitro (-NO₂) group, a potent electron-withdrawing group, at the 1-position significantly modulates the electronic landscape of the parent molecule. These changes influence its chemical reactivity, spectroscopic properties, and potential biological interactions. Theoretical and computational chemistry provides a powerful lens through which to examine these properties at the molecular level.

Computational Methodologies

The primary theoretical approach for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical methods offer a balance between computational cost and accuracy for systems of this size.

Ground-State Electronic Structure Calculations

Protocol for Geometry Optimization and Electronic Properties:

-

Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) is the method of choice.

-

Functional: A hybrid functional is commonly employed. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and well-benchmarked choice for organic molecules.[1][2][3] Other functionals like PBE0, CAM-B3LYP, and ωB97XD may also be used for comparative studies.[3][4][5]

-

Basis Set: A Pople-style split-valence basis set, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), is generally sufficient.[1][2] These basis sets include polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) to accurately describe electron density further from the nucleus.

-

Solvation Model: To simulate a solution environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied.[1]

-

Procedure: An initial molecular structure of this compound is built. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). From this optimized geometry, key electronic properties such as molecular orbital energies (HOMO, LUMO) and the electric dipole moment are calculated.

Excited-State Calculations

Protocol for Theoretical UV-Vis Spectra:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[3][4][6]

-

Procedure: Using the DFT-optimized ground-state geometry, a TD-DFT calculation is performed. This computes the energies of the first several singlet excited states and the oscillator strengths for the transitions to these states. The transitions with the highest oscillator strengths correspond to the most intense absorption bands.

Computational Workflow for Electronic Structure Analysis

References

- 1. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]

- 3. mdpi.com [mdpi.com]

- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Aminoanthraquinone from 1-Nitroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthraquinone is a critical intermediate in the synthesis of a wide range of anthraquinone dyes, which are prized for their vibrant colors and excellent fastness properties. It also serves as a building block in the development of novel pharmaceutical compounds. The most common industrial route to 1-aminoanthraquinone is through the reduction of 1-nitroanthraquinone. This document provides detailed protocols for the synthesis of 1-aminoanthraquinone from this compound, focusing on scalable and efficient methodologies. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the laboratory-scale synthesis and purification of this important compound.

Overview of Synthesis Methods

The conversion of this compound to 1-aminoanthraquinone is a reduction reaction. Several reducing agents and reaction conditions have been reported. This section summarizes the key methods with a comparison of their performance.

Data Summary of Reduction Methods

| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Aqueous Reduction | Sodium Hydrosulfide (NaHS) | Water | Room Temp. | 3-5 hours | High | >99% | [1] |

| Sulfide Reduction | Sodium Sulfide (Na₂S) | Water | 95 | 2 hours | 96.5 | 99.5 | [2] |

| Ammonolysis (Continuous Flow) | Aqueous Ammonia | N-Methyl-2-pyrrolidone (NMP) | 213 | 4.3 min | ~88 | - | [3][4] |

| Catalytic Hydrogenation | Hydrogen (H₂) with Pd/C catalyst | N,N-dimethylformamide (DMF) | Room Temp. | 3 hours | - | 99.4 | [5] |

Chemical Reaction and Workflow

The fundamental chemical transformation and a general experimental workflow for the synthesis and purification of 1-aminoanthraquinone are depicted below.

Caption: Chemical transformation of this compound to 1-Aminoanthraquinone.

Caption: General experimental workflow for the synthesis and purification of 1-aminoanthraquinone.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of 1-aminoanthraquinone.

Protocol 1: Green Synthesis using Sodium Hydrosulfide (NaHS) in Water

This protocol is based on a clean and scalable method that avoids the use of organic solvents in the primary reaction step.[6]

Materials:

-

This compound

-

Sodium hydrosulfide (NaHS)

-

Deionized water

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Reaction flask with magnetic stirrer

-

Heating mantle (if necessary for dissolution)

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Preparation: In a suitable reaction flask, suspend this compound in deionized water.

-

Reaction: While stirring at room temperature, slowly add an aqueous solution of sodium hydrosulfide to the this compound suspension. The reaction is typically carried out for 3 to 5 hours.

-

Work-up:

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), add the reaction mixture to an acidic solution (e.g., dilute HCl). This step is to neutralize any excess reducing agent and precipitate the product.

-

Filter the resulting precipitate. The filtrate will contain an aqueous salt solution of 1-aminoanthraquinone.

-

Adjust the pH of the filtrate to 8-10 using a base (e.g., NaOH solution) to precipitate the high-purity 1-aminoanthraquinone.[1]

-

-

Purification:

-

Collect the precipitated 1-aminoanthraquinone by filtration.

-

Wash the solid with hot water until the washings are neutral.[5]

-

Dry the purified product in an oven at an appropriate temperature.

-

Protocol 2: Reduction using Sodium Sulfide (Na₂S)

This is a classic and effective method for the reduction of nitroarenes.

Materials:

-

This compound

-

Sodium sulfide (Na₂S) flakes (e.g., 60% purity)[7]

-

Deionized water

-

Reaction flask with a condenser and stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Preparation: Create a slurry of this compound in water in a reaction flask.

-

Reaction:

-

Add sodium sulfide flakes to the slurry.

-

Heat the mixture with stirring. A typical procedure involves stirring at 45°C for 3 hours, followed by heating at 95°C for 2 hours to ensure the reduction goes to completion.[7]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Filter the solid product.

-

Wash the precipitate with hot water until the filtrate is neutral.

-

Dry the product to obtain 1-aminoanthraquinone.[2]

-

Protocol 3: Purification of Crude 1-Aminoanthraquinone

Crude 1-aminoanthraquinone may contain unreacted starting material and over-reduced products such as diaminoanthraquinones.[8]

Materials:

-

Crude 1-aminoanthraquinone

-

Sulfuric acid (e.g., 70%)[5]

-

Deionized water

-

Beaker and stirring apparatus

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the crude 1-aminoanthraquinone in 70% sulfuric acid by mass fraction.

-

Heating: Heat the solution to 80°C and maintain this temperature for 1 hour with stirring.[5]

-

Filtration: Perform a hot filtration to separate the dissolved 1-aminoanthraquinone from insoluble impurities (like unreacted anthraquinone if present from the nitration step).

-

Precipitation: Collect the filtrate and add water to reduce the acid concentration to approximately 25-30 wt%. This will cause the 1-aminoanthraquinone to precipitate.

-

Isolation: Filter the precipitated product, wash with water until neutral, and dry to obtain purified 1-aminoanthraquinone.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium sulfide and sodium hydrosulfide are corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

-

Anthraquinones can be skin irritants and may cause allergic reactions.[9]

-

High-temperature and high-pressure reactions, such as ammonolysis, should be conducted with appropriate safety measures and equipment.[4]

Analytical Characterization

The purity and identity of the synthesized 1-aminoanthraquinone can be confirmed by various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

-

Spectroscopic Methods (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry): To confirm the chemical structure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US2874168A - Process for the preparation of this compound - Google Patents [patents.google.com]